molecular formula C6H8N2O3 B2625539 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid CAS No. 1592408-08-6

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid

Cat. No.: B2625539
CAS No.: 1592408-08-6
M. Wt: 156.141
InChI Key: HSPXGRVQHKQRIE-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid is an organic compound with the molecular formula C6H8N2O2 It is characterized by the presence of a pyrazole ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or organic solvent, such as ethanol, at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with active sites, leading to inhibition or activation of the target. The acetic acid moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-3-5(2-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPXGRVQHKQRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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